![molecular formula C35H58O6 B8216026 2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8216026.png)
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: is a compound belonging to the class of sterols, specifically marine sterols and derivatives3-O-(beta-D-glucopyranosyl)-stigmast-5,22E-dien-3beta-ol . This compound is characterized by its molecular formula C35H58O6 and a molecular mass of 574.42 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the glycosylation of stigmasterol. The reaction conditions often include the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic bond. The process may involve:
Glycosyl Donors: Such as glycosyl halides or glycosyl trichloroacetimidates.
Catalysts: Commonly used catalysts include Lewis acids like boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Solvents: The reaction is usually carried out in solvents like dichloromethane or acetonitrile under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as marine organisms, followed by purification processes. Supercritical fluid extraction is one of the advanced techniques used for obtaining high-purity compounds from natural sources .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the stigmastene structure can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases.
Major Products
Wissenschaftliche Forschungsanwendungen
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterols and derivatives.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential neuroprotective effects and its role in modulating lipid metabolism.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its beneficial health properties.
Wirkmechanismus
The mechanism of action of 2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with cellular membranes and lipid metabolism pathways. It is known to modulate the activity of enzymes involved in cholesterol biosynthesis and metabolism. The compound’s effects on cellular processes are mediated through its incorporation into cell membranes, influencing membrane fluidity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stigmasterol: A precursor to 2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, known for its role in plant cell membranes.
Cholesterol: A well-known sterol with similar structural features but different biological functions.
Sitosterol: Another plant sterol with structural similarities but distinct health benefits.
Uniqueness
This compound is unique due to its glycosylated structure, which imparts distinct solubility and biological properties compared to other sterols. Its ability to modulate lipid metabolism and its potential neuroprotective effects make it a compound of significant interest in both research and industrial applications .
Biologische Aktivität
The compound 2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activities. This article explores its biological activity through a comprehensive review of existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a steroid-like framework with multiple functional groups that contribute to its biological activity. Its molecular formula is C29H46O6 with a molecular weight of approximately 478.68 g/mol. The presence of hydroxymethyl and ether functionalities suggests possible interactions with biological macromolecules.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₃₅H₅₈O₆ |
Molecular Weight | 478.68 g/mol |
Heavy Atom Count | 41 |
Rotatable Bond Count | 8 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to the one . For instance, meroterpenoids have shown significant antibacterial activity against various pathogens. The compound's structural similarities suggest it may exhibit similar properties.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various meroterpenoids against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.13 μM against S. aureus, suggesting potent antibacterial properties .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research indicates that certain structural features allow for the inhibition of pro-inflammatory mediators such as TNF-α and nitric oxide. This suggests a potential role in treating inflammatory diseases.
The anti-inflammatory action is hypothesized to occur through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Inhibition of COX-2 has been linked to reduced inflammation and pain .
Anti-diabetic Activity
Another promising area of research is the anti-diabetic potential of this compound. Similar compounds have been shown to enhance insulin sensitivity and reduce lipid accumulation in adipocytes.
Case Study: Insulin Sensitivity
In vitro studies demonstrated that certain meroterpenoids increased glucose uptake in 3T3-L1 adipocytes by enhancing insulin signaling pathways . This suggests that the compound could be further investigated for its potential in managing diabetes.
Eigenschaften
IUPAC Name |
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDLOXMZIGUBKM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.